molecular formula C6H10O4S2 B2445053 [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid CAS No. 86453-15-8

[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid

Cat. No.: B2445053
CAS No.: 86453-15-8
M. Wt: 210.26
InChI Key: AJTOTGKRRDVGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is a biochemical compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 . It is primarily used in proteomics research . This compound features a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOTGKRRDVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Analysis and Synthetic Challenges

The target molecule comprises two functional motifs:

  • Tetrahydrothiophene-1,1-dioxide (sulfolene) : A five-membered ring with two sulfonyl groups at positions 1 and 1, conferring rigidity and electronic effects.
  • Thioacetic acid substituent : A -S-CH2-COOH group at position 3, introducing nucleophilic and acidic properties.

Key challenges in synthesis include:

  • Introducing the thioacetic acid group regioselectively at the 3-position of the sulfolene ring.
  • Avoiding over-oxidation of the thioether sulfur during sulfolene ring formation.
  • Ensuring stability of intermediates under acidic or basic conditions.

Synthetic Pathways

Route 1: Nucleophilic Substitution on Halogenated Sulfolene

This method involves brominating sulfolene at position 3, followed by substitution with a thioacetate nucleophile.

Step 1: Bromination of Sulfolene

Tetrahydrothiophene-1,1-dioxide (sulfolene) is brominated using N-bromosuccinimide (NBS) under radical initiation to yield 3-bromotetrahydrothiophene-1,1-dioxide . Radical conditions favor allylic bromination, though regioselectivity requires careful control.

Step 2: Thioacetate Substitution

The brominated intermediate reacts with potassium thioacetate (CH3COS⁻K⁺) in a polar aprotic solvent (e.g., DMF) at 60–80°C, displacing bromide via an SN2 mechanism. This yields 3-(thioacetate)tetrahydrothiophene-1,1-dioxide .

Step 3: Hydrolysis of Thioester

Basic hydrolysis (NaOH, aqueous ethanol) cleaves the thioester to the carboxylic acid, producing the target compound.

Advantages :

  • Straightforward substitution chemistry.
  • High purity due to crystalline intermediates.

Limitations :

  • Bromination of sulfolene is low-yielding (~40%) due to competing diene reactivity.
  • Thioacetate handling requires inert atmospheres to prevent oxidation.

Route 2: Mitsunobu Reaction with Hydroxysulfolene

This approach leverages the Mitsunobu reaction to install the thioacetic acid group on a hydroxysulfolene precursor.

Step 1: Synthesis of 3-Hydroxytetrahydrothiophene-1,1-dioxide

Sulfolene undergoes epoxidation (e.g., with mCPBA) followed by acid-catalyzed ring-opening to yield a diol. Selective oxidation of the primary alcohol (e.g., TEMPO/NaClO) gives 3-hydroxytetrahydrothiophene-1,1-dioxide .

Step 2: Mitsunobu Reaction with Mercaptoacetic Acid

The hydroxyl group is replaced with a thioacetic acid moiety using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Mercaptoacetic acid (HS-CH2-COOH) acts as the nucleophile, forming the thioether linkage.

Advantages :

  • Excellent regiocontrol.
  • Avoids halogenation steps.

Limitations :

  • Multi-step synthesis of hydroxysulfolene.
  • High cost of Mitsunobu reagents.

Route 3: Direct Oxidation of Tetrahydrothiophene Derivative

Here, the thioacetic acid group is introduced before oxidizing the tetrahydrothiophene ring.

Step 1: Synthesis of 3-(Thioacetate)tetrahydrothiophene

3-Bromotetrahydrothiophene reacts with potassium thioacetate in DMF, yielding 3-(thioacetate)tetrahydrothiophene .

Step 2: Oxidation to Sulfolene

The ring sulfur is oxidized to a sulfone using hydrogen peroxide (30%) in acetic acid at 50°C.

Advantages :

  • Simplified oxidation post functionalization.
  • Compatible with scale-up.

Limitations :

  • Risk of over-oxidizing the thioether to sulfoxide/sulfone.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Yield 40–50% 55–65% 60–70%
Purity ≥95% ≥98% ≥90%
Steps 3 4 2
Cost Low High Moderate
Scalability Moderate Low High

Optimal Route : Route 3 offers the best balance of yield, scalability, and cost for industrial applications.

Critical Reaction Parameters

Solvent Selection

  • DMF : Enhances nucleophilicity in substitution reactions (Routes 1, 3).
  • Acetic acid : Facilitates sulfolene oxidation without degrading thioesters (Route 3).

Temperature Control

  • Substitution reactions: 60–80°C to accelerate SN2 kinetics.
  • Oxidation steps: 50°C to prevent side reactions.

Oxidizing Agents

  • H2O2 : Preferred for sulfolene formation due to mild conditions.
  • mCPBA : Reserved for epoxidation in Route 2.

Analytical Characterization

  • NMR : ¹H NMR (DMSO-d6) shows a singlet at δ 3.85 ppm (-CH2-COOH) and multiplets at δ 2.90–3.20 ppm (sulfolene ring).
  • HPLC : Purity ≥95% with retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
  • MS (ESI-) : m/z 209.0 [M-H]⁻.

Chemical Reactions Analysis

Types of Reactions: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid exhibit antimicrobial properties. A study on related thiazolidine derivatives demonstrated potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the thiophenyl group could enhance efficacy against resistant strains .

Anticancer Properties
Preliminary studies have shown that compounds with similar structures to this compound possess cytotoxic effects against cancer cell lines. For example, derivatives were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, revealing significant IC50 values indicative of effective concentrations for therapeutic applications. The mechanism of action appears to involve apoptosis induction.

Enzyme Inhibition
The compound has been investigated for its potential as an aldose reductase inhibitor, which is crucial in managing diabetic complications. The SAR studies highlighted the importance of specific functional groups in enhancing inhibitory activity, with some derivatives showing greater potency than the clinically used epalrestat .

Agrochemical Applications

Pesticide Development
this compound derivatives have been explored for their potential as pesticide agents. The incorporation of sulfur into agrochemical formulations has been linked to improved efficacy against pests and diseases in crops. Patents have been filed detailing the synthesis and application of these compounds in agricultural settings .

Material Science Applications

Polymer Chemistry
In materials science, this compound can serve as a precursor for synthesizing sulfur-containing polymers. These polymers are noted for their enhanced thermal stability and mechanical properties. Research into the use of thioacetic acid in polymer formulations has shown promising results in improving material characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated a series of synthesized thiazolidine derivatives for antimicrobial activity. The results indicated that compounds containing the dioxidotetrahydrothiophen moiety exhibited significant activity against Bacillus cereus and other gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Activity

In a comparative study on anticancer agents, derivatives similar to this compound were found to induce apoptosis in cancer cell lines with varying mechanisms of action. This highlights the compound's potential as a lead structure for future drug development targeting cancer therapies .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineIC50 Value (µM)
Thiazolidine Derivative AAntimicrobialBacillus cereus15
Thiazolidine Derivative BAnticancerHepG210
Thiazolidine Derivative CAldose Reductase InhibitorALR20.5

Table 2: Applications in Material Science

Application AreaCompound UseBenefits
Polymer ChemistryPrecursor for sulfur polymersImproved thermal stability
AgrochemicalsPesticide formulationEnhanced efficacy against pests

Mechanism of Action

The mechanism of action for [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfone group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • [(1,1-Dioxidotetrahydrothien-3-yl)thio]propionic acid
  • [(1,1-Dioxidotetrahydrothien-3-yl)thio]butanoic acid

Comparison: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is unique due to its specific acetic acid moiety, which provides distinct reactivity compared to its propionic and butanoic acid analogs. The acetic acid derivative is more reactive in substitution reactions due to the shorter carbon chain, making it a preferred choice in certain synthetic applications.

Biological Activity

[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C5H7O2S\text{C}_5\text{H}_7\text{O}_2\text{S}

This structure highlights the presence of a dioxo group and a thioether linkage, which are critical for its biological activities.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit protein synthesis. The presence of sulfur in the structure may enhance their interaction with bacterial enzymes.
  • Case Study : A study demonstrated that derivatives of thioacetic acid showed inhibition zones ranging from 7.5 mm to 10.5 mm against various bacterial strains, indicating substantial antibacterial potential .
CompoundBacterial Strains TestedZone of Inhibition (mm)
Thioacetic Acid DerivativeStaphylococcus aureus10.5
Thioacetic Acid DerivativeE. coli7.5

Antifungal Activity

The antifungal properties of this compound have also been explored:

  • Efficacy Against Fungi : Similar compounds have shown efficacy against Candida albicans, with some derivatives achieving MIC values in the low micromolar range.
  • Research Findings : In a comparative study, several thioacetic acid derivatives exhibited antifungal activity comparable to established antifungal agents .
CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
Thioacetic Acid DerivativeCandida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound is an area of active research:

  • Mechanism : Research suggests that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death.
  • Case Study : A recent study found that a related compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
CompoundCancer Cell Line TestedIC50 (µM)
Thioacetic Acid DerivativeMCF-7 (Breast Cancer)12.5

Q & A

Q. What synthetic methodologies are employed for [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid?

The compound is synthesized via nucleophilic substitution, where the thiol group of 1,1-dioxidotetrahydrothien-3-thiol reacts with monochloroacetic acid. This reaction is typically conducted in an alkaline medium (e.g., NaOH or ammonia) to deprotonate the thiol, enhancing its nucleophilicity. Equimolar ratios of reactants are heated under reflux (e.g., 30–60 minutes) to facilitate substitution. Post-synthesis, purification involves recrystallization from solvent mixtures like water:ethanol:acetone (1:1:1) to obtain high-purity crystals .

Q. Which spectroscopic and analytical techniques validate the structure of this compound?

  • Elemental analysis confirms stoichiometric composition (C, H, S, O).
  • IR spectroscopy identifies functional groups: sulfone (S=O asymmetric/symmetric stretches at ~1300–1150 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3300 cm⁻¹).
  • ¹H NMR reveals proton environments adjacent to sulfur atoms (e.g., deshielded protons near sulfone groups at δ 3.0–4.0 ppm) and the acetic acid moiety (singlet for –CH₂– at δ ~3.8 ppm).
  • Thin-layer chromatography (TLC) confirms purity and individuality .

Q. How does the sulfone group influence the compound’s reactivity?

The sulfone group (1,1-dioxide) is electron-withdrawing, polarizing the tetrahydrothiophene ring and reducing electron density at the adjacent sulfur atom. This diminishes nucleophilicity compared to non-oxidized thioethers but stabilizes intermediates in substitution or addition reactions. The acetic acid moiety’s acidity (pKa ~2–3) is enhanced by the sulfone’s inductive effect, making it more reactive in salt formation or esterification .

Advanced Research Questions

Q. How is this compound utilized in heterocyclic chemistry?

The compound serves as a precursor for synthesizing triazole and thiadiazole derivatives. For example, coupling with 1,2,4-triazole-3-thiones under basic conditions yields thioether-linked heterocycles, which are bioactive scaffolds. Reaction optimization includes pH control (alkaline media) and temperature modulation (50–80°C) to balance substitution efficiency and side reactions .

Q. What computational tools predict the toxicity of derivatives of this compound?

GUSAR online employs QSAR models to predict acute toxicity (e.g., LD50) by analyzing molecular descriptors (topological, electrotopological) and structural fragments. For instance, derivatives with electron-deficient aromatic substituents show higher predicted toxicity due to enhanced membrane permeability. These models prioritize compounds for in vitro or in vivo testing, reducing experimental costs .

Q. Can this compound act as a growth regulator or fungicide in agricultural research?

Salts of this compound (e.g., ammonium or organic base salts) exhibit dual activity:

  • Fungicidal action : Disrupts fungal cell walls via thiol-mediated redox interference.
  • Growth stimulation : Enhances germination rates in crops (e.g., hybrid corn) by modulating auxin-like signaling pathways. Dosage optimization (0.1–1.0 mM) and foliar application methods are critical to avoid phytotoxicity .

Q. How do solubility properties impact its application in drug design?

The compound is sparingly soluble in water but dissolves in polar organic solvents (ethanol, DMSO). Recrystallization from ternary solvent systems (water:ethanol:acetone) improves crystallinity for X-ray studies. Salt formation with amines (e.g., diethanolamine) enhances aqueous solubility, facilitating bioavailability studies in pharmacokinetic research .

Q. What strategies resolve contradictions in reactivity data between similar thioacetic acids?

Discrepancies in nucleophilicity or acidity are addressed via:

  • Comparative DFT studies : Calculate electron density maps to assess sulfur’s nucleophilic character.
  • Kinetic experiments : Measure reaction rates under controlled pH and temperature to isolate electronic vs. steric effects.
  • Isosteric replacements : Substitute sulfone with sulfoxide or sulfide to evaluate electronic contributions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular FormulaC₆H₈O₄S₂
Solubility (Water)2.1 mg/mL (25°C)
pKa (Carboxylic Acid)~2.5 (predicted via Hammett substituent constants)
Recrystallization SolventWater:Ethanol:Acetone (1:1:1)

Q. Table 2. Applications in Heterocyclic Synthesis

Derivative TypeMethodBioactivityReference
1,2,4-Triazole-thioethersAlkaline coupling with triazole-thiolsAntifungal, Anticancer
Morpholine saltsNeutralization with morpholinePlant growth stimulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.